
2-Fluoro-5-methylpyridine
Descripción general
Descripción
2-Fluoro-5-methylpyridine is a compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a fluorine atom at the second position and a methyl group at the fifth position. This structure makes it a valuable intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related fluoropyridines has been explored in several studies. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which in turn was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Another study presented a novel synthetic pathway to 4-fluoropyridines, which involved a series of rearrangements starting from 2-fluoroallylic alcohols . Additionally, the synthesis of 2-amino-5-fluoropyridine was reported using a route that includes nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis .
Molecular Structure Analysis
The molecular structure of 2-fluoro-5-methylpyridine is not directly discussed in the provided papers. However, the structure of related compounds, such as lanthanide complexes constructed from 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine, was investigated using single-crystal X-ray diffraction, which revealed a distorted triangular prism coordination sphere .
Chemical Reactions Analysis
The chemical reactivity of fluoropyridines is highlighted in several studies. For example, the synthesis of pentasubstituted pyridines was achieved using halogen dance reactions with halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Another study synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which showed herbicidal activity, indicating the potential of fluoropyridines in agrochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-5-methylpyridine specifically are not detailed in the provided papers. However, the thermal behavior of lanthanide complexes with 2-fluorobenzoic acid was studied, showing thermal stability up to 450 K . The photophysical properties of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues were also examined, revealing the influence of fluorine atoms on emission characteristics .
Aplicaciones Científicas De Investigación
General Applications of 2-Fluoro-5-methylpyridine
- Scientific Field: Organic Chemistry
- Application Summary: 2-Fluoro-5-methylpyridine is a fluorinated pyridine derivative that is used as a building block in organic synthesis . It is often used in the synthesis of various pharmaceuticals and agrochemicals .
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, 2-Fluoro-5-methylpyridine would be used in a reaction with other organic compounds under specific conditions to form a desired product .
- Results or Outcomes: The outcomes of these reactions would be the formation of various pharmaceutical and agrochemical products .
Synthesis of Trifluoromethylpyridines
- Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the development of pharmaceutical and veterinary products .
- Methods of Application: The synthesis of TFMP involves the reaction of 2-Fluoro-5-methylpyridine with other reagents under specific conditions . The exact procedures and technical details would depend on the specific TFMP derivative being synthesized .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors have been synthesized using 2-Fluoro-5-methylpyridine . These inhibitors are being evaluated for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application: The synthesis involves the reaction of 2-Fluoro-5-methylpyridine with other reagents under specific conditions . The exact procedures and technical details would depend on the specific inhibitor being synthesized .
- Results or Outcomes: The synthesis strategy has been optimized, increasing the overall yield from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
Synthesis of Chlorfenapyr
- Scientific Field: Agrochemical Industry
- Application Summary: 2-Fluoro-5-methylpyridine can be used in the synthesis of chlorfenapyr, a pesticide with certain herbicidal activity .
- Methods of Application: The synthesis involves the reaction of 2-Fluoro-5-methylpyridine with other reagents under specific conditions . The exact procedures and technical details would depend on the specific pesticide being synthesized .
- Results or Outcomes: Chlorfenapyr has been used effectively for the control of cyanobacteria in water .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors have been synthesized using 2-Fluoro-5-methylpyridine . These inhibitors are being evaluated for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application: The synthesis involves the reaction of 2-Fluoro-5-methylpyridine with other reagents under specific conditions . The exact procedures and technical details would depend on the specific inhibitor being synthesized .
- Results or Outcomes: The synthesis strategy has been optimized, increasing the overall yield from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
Synthesis of Chlorfenapyr
- Scientific Field: Agrochemical Industry
- Application Summary: 2-Fluoro-5-methylpyridine can be used in the synthesis of chlorfenapyr, a pesticide with certain herbicidal activity .
- Methods of Application: The synthesis involves the reaction of 2-Fluoro-5-methylpyridine with other reagents under specific conditions . The exact procedures and technical details would depend on the specific pesticide being synthesized .
- Results or Outcomes: Chlorfenapyr has been used effectively for the control of cyanobacteria in water .
Safety And Hazards
2-Fluoro-5-methylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and dust respirator, and handling in a well-ventilated place .
Propiedades
IUPAC Name |
2-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSOZARHUJMBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379143 | |
| Record name | 2-Fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylpyridine | |
CAS RN |
2369-19-9 | |
| Record name | 2-Fluoro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)
acetate](/img/structure/B1304737.png)


![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)
